molecular formula C15H10ClNO2 B028447 Iminostilbene 10,11-Epoxide-N-carbonyl Chloride CAS No. 41359-09-5

Iminostilbene 10,11-Epoxide-N-carbonyl Chloride

Cat. No.: B028447
CAS No.: 41359-09-5
M. Wt: 271.7 g/mol
InChI Key: APUQYWUBOQEAJX-UHFFFAOYSA-N
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Description

Iminostilbene 10,11-Epoxide-N-carbonyl Chloride is a chemical compound with the molecular formula C15H10ClNO2. It is an intermediate in the production of carbamazepine metabolites and is used in various scientific research applications . This compound is known for its role in the synthesis of anticonvulsant drugs and its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride is carried out on a larger scale, often involving automated processes to ensure consistency and purity. The compound is produced as an intermediate for the manufacture of carbamazepine, a widely used anticonvulsant medication .

Chemical Reactions Analysis

Types of Reactions

Iminostilbene 10,11-Epoxide-N-carbonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of iminostilbene, which can be further utilized in the synthesis of pharmacologically active compounds .

Scientific Research Applications

Iminostilbene 10,11-Epoxide-N-carbonyl Chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride involves its interaction with molecular targets such as voltage-gated sodium channels. By inhibiting these channels, the compound stabilizes hyperexcited neurons and suppresses the propagation of excitatory impulses. This mechanism is similar to that of carbamazepine, which is used to treat epilepsy and other neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iminostilbene 10,11-Epoxide-N-carbonyl Chloride is unique due to its specific chemical structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmacologically active compounds. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial applications .

Properties

IUPAC Name

3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUQYWUBOQEAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345137
Record name 1a,10b-Dihydro-6H-dibenzo[b,f]oxireno[d]azepine-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41359-09-5
Record name 1a,10b-Dihydro-6H-dibenzo[b,f]oxireno[d]azepine-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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